5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Overview
Description
5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the acyl group to the benzene ring.
Sulfonation: Introduction of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals, such as glyburide.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of glyburide, it plays a role in inhibiting the NLRP3 inflammasome, which is involved in the inflammatory response during myocardial infarction .
Comparison with Similar Compounds
Similar Compounds
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Shares a similar structure and is also used as an intermediate in chemical syntheses.
4-Chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: Another compound with similar functional groups and applications.
Uniqueness
5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in various chemical reactions and syntheses .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-14-7-4-11(16)8-13(14)15(19)18-9-10-2-5-12(6-3-10)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOYXBIALAAMNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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